4-Chloro-2-(3-methoxybenzyl)benzaldehyde
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Overview
Description
4-Chloro-2-(3-methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, featuring a chloro and a methoxybenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxybenzyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene derivative followed by subsequent functional group transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxybenzyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-2-(3-methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including fragrances and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxybenzyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar in structure but lacks the chloro group.
3-Chloro-4-methoxybenzaldehyde: Similar but with different positioning of the chloro and methoxy groups.
2-Chloro-4-methoxybenzyl bromide: Similar but with a bromide group instead of an aldehyde.
Uniqueness
4-Chloro-2-(3-methoxybenzyl)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems . This makes it a valuable compound for various specialized applications.
Properties
Molecular Formula |
C15H13ClO2 |
---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-18-15-4-2-3-11(8-15)7-13-9-14(16)6-5-12(13)10-17/h2-6,8-10H,7H2,1H3 |
InChI Key |
LVBLKAHCAJUHQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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